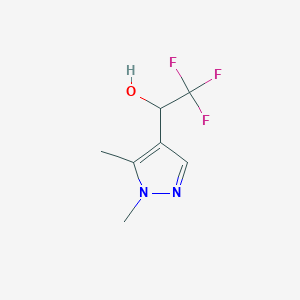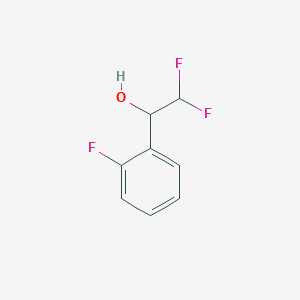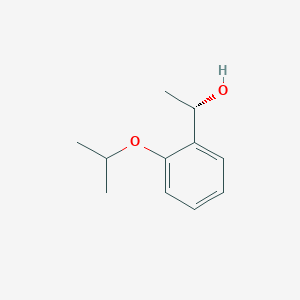
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol is a chiral alcohol compound with a molecular formula of C11H16O2 It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Isopropoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 2-isopropoxybenzaldehyde.
Reduction: The aldehyde group of 2-isopropoxybenzaldehyde is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture obtained from the reduction step is subjected to chiral resolution techniques, such as using chiral catalysts or chromatography, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction processes with efficient and cost-effective reducing agents.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the desired (S)-enantiomer.
Chiral Catalysts: Employing chiral catalysts in the reduction step to directly obtain the (S)-enantiomer, minimizing the need for extensive chiral resolution.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), or sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of 2-isopropoxyacetophenone or 2-isopropoxybenzaldehyde.
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of substituted phenyl derivatives with functional groups like nitro, halogen, or sulfonic acid.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Isopropoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, influencing their activity.
Pathways: Modulating biochemical pathways, such as those involved in inflammation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2-Isopropoxyphenyl)ethan-1-ol: The enantiomer of the compound, with different chiral properties.
2-Isopropoxybenzyl Alcohol: A structurally similar compound with a benzyl alcohol moiety.
2-Isopropoxyacetophenone: An oxidized derivative with a ketone group.
Uniqueness
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
(1S)-1-(2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
SQIRSCVITFKGIX-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1OC(C)C)O |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




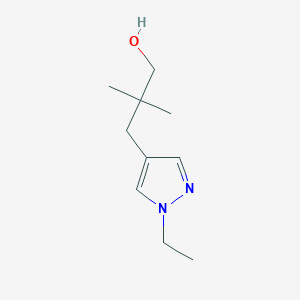


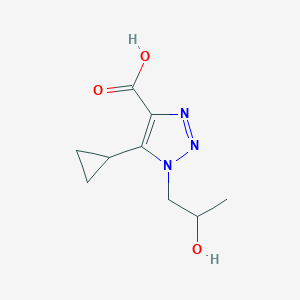
![4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13623865.png)
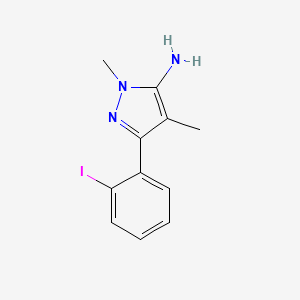
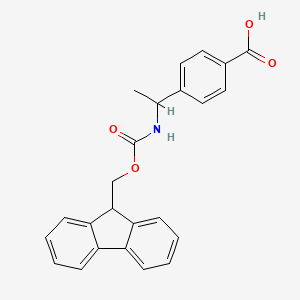
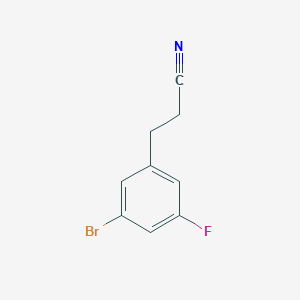
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)

